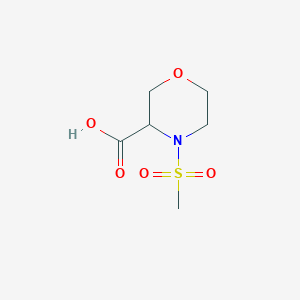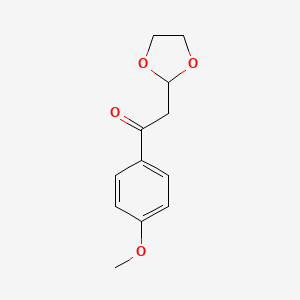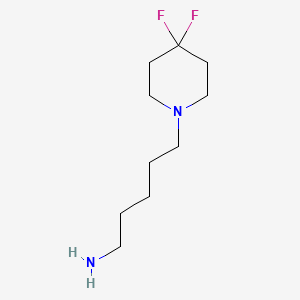
5-(4,4-Difluoro-piperidin-1-yl)-pentylamine
Vue d'ensemble
Description
5-(4,4-Difluoro-piperidin-1-yl)-pentylamine, also known as 1-Piperidinepentanenitrile, 4,4-difluoro-, is a chemical compound with the molecular formula C10H16F2N2 and a molecular weight of 202.24 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pentylamine chain. The piperidine ring in this compound is substituted at the 4,4- position with two fluorine atoms .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 291.8±40.0 °C, and its predicted density is 1.08±0.1 g/cm3 . The compound’s pKa, a measure of its acidity, is predicted to be 5.74±0.10 .Applications De Recherche Scientifique
Piperine Derivatives and Corrosion Inhibition
Piperine derivatives, such as 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl) pent-2-en-1-one, have shown promising results as green corrosion inhibitors for iron surfaces. These derivatives interact with iron, forming complexes that inhibit corrosion effectively. Their quantum chemical properties, relevant to their potential as corrosion inhibitors, have been explored in detail (Belghiti et al., 2018).
Photocatalytic Degradation of Organic Compounds
Research has been conducted on the photocatalytic oxidation of various nitrogen- and sulfur-containing organic compounds, including piperidine derivatives, over UV-illuminated TiO2 films. This process results in the formation of both ammonium and nitrate ions, with the rate of formation being dependent on the nature of the nitrogen in the compound (Low et al., 1991).
Quantum Chemical and Molecular Dynamic Studies
The adsorption and corrosion inhibition properties of various piperidine derivatives on iron surfaces have been studied using quantum chemical calculations and molecular dynamics simulations. These studies help predict inhibition efficiencies and provide insights into the binding energies and reactivity parameters of these compounds (Kaya et al., 2016).
Synthesis and Crystal Structures
The synthesis and crystal structures of two piperine derivatives have been examined. The geometrical parameters of these compounds show similarities with piperine, indicating electron conjugation over their length. These studies help understand the molecular arrangement and potential applications of these compounds (Ezawa et al., 2020).
Efficient Synthesis of 3-Alkoxy-4,4-difluoropiperidines
Fluorinated piperidines with additional functional groups are important in agrochemical and pharmaceutical chemistry. Studies have been conducted on the synthesis of 3-alkoxy-4,4-difluoropiperidines, revealing methods for efficient synthesis and potential applications in these fields (Surmont et al., 2009).
Propriétés
IUPAC Name |
5-(4,4-difluoropiperidin-1-yl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2N2/c11-10(12)4-8-14(9-5-10)7-3-1-2-6-13/h1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIOXBKABZNTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1400158.png)
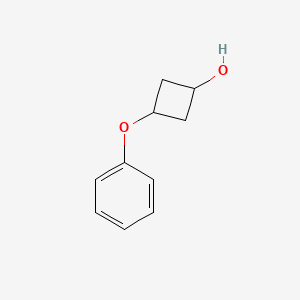
![3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one](/img/structure/B1400160.png)
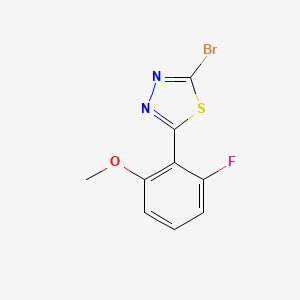
![N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400162.png)

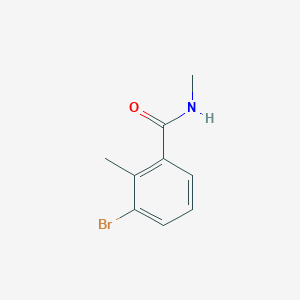
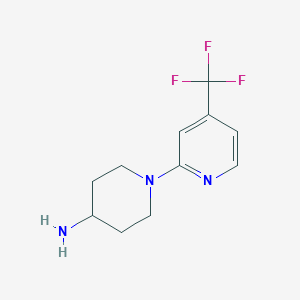
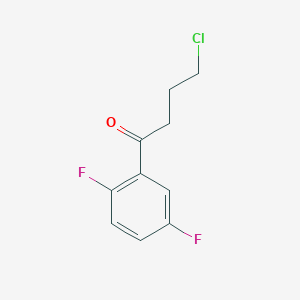
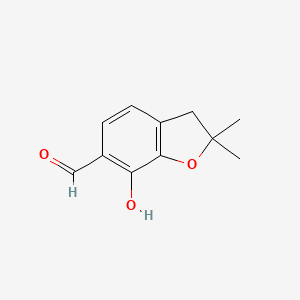
![L-Valine, N-[(2S)-2-amino-1-oxobutyl]-](/img/structure/B1400174.png)
